molecular formula C15H15NOS B2531196 N-(2-(thiophen-3-yl)benzyl)cyclopropanecarboxamide CAS No. 1795193-13-3

N-(2-(thiophen-3-yl)benzyl)cyclopropanecarboxamide

Cat. No.: B2531196
CAS No.: 1795193-13-3
M. Wt: 257.35
InChI Key: DCZZFBMSEBIWAT-UHFFFAOYSA-N
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Description

N-(2-(thiophen-3-yl)benzyl)cyclopropanecarboxamide is a compound that features a cyclopropane carboxamide group attached to a benzyl group, which is further substituted with a thiophene ring. Thiophene is a five-membered aromatic ring containing sulfur, known for its diverse applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(thiophen-3-yl)benzyl)cyclopropanecarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2-(thiophen-3-yl)benzyl)cyclopropanecarboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-(thiophen-3-yl)benzyl)cyclopropanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(thiophen-3-yl)benzyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can participate in π-π interactions, while the cyclopropanecarboxamide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(2-(thiophen-2-yl)benzyl)cyclopropanecarboxamide: Similar structure but with the thiophene ring attached at a different position.

    N-(2-(furan-3-yl)benzyl)cyclopropanecarboxamide: Similar structure but with a furan ring instead of a thiophene ring.

    N-(2-(pyridin-3-yl)benzyl)cyclopropanecarboxamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

N-(2-(thiophen-3-yl)benzyl)cyclopropanecarboxamide is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[(2-thiophen-3-ylphenyl)methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NOS/c17-15(11-5-6-11)16-9-12-3-1-2-4-14(12)13-7-8-18-10-13/h1-4,7-8,10-11H,5-6,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCZZFBMSEBIWAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC2=CC=CC=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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